molecular formula C20H12ClF5N2O2 B11250028 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11250028
M. Wt: 442.8 g/mol
InChI Key: OVTHSSSHFSFKNP-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a chlorine atom, and a dihydropyridine ring. These structural features contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C20H12ClF5N2O2

Molecular Weight

442.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H12ClF5N2O2/c21-15-2-1-3-16(22)13(15)10-28-9-11(4-7-18(28)29)19(30)27-12-5-6-17(23)14(8-12)20(24,25)26/h1-9H,10H2,(H,27,30)

InChI Key

OVTHSSSHFSFKNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted benzaldehydes with dihydropyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-N-[4-fluorophenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 1-[(2-Fluorophenyl)methyl]-N-[4-chlorophenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 1-[(2-Trifluoromethylphenyl)methyl]-N-[4-fluorophenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

What sets 1-[(2-chloro-6-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide apart from similar compounds is its specific combination of halogen atoms and the dihydropyridine ring. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

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